molecular formula C3H4N4O8 B14005917 Propane, 1,1,1,3-tetranitro- CAS No. 15473-28-6

Propane, 1,1,1,3-tetranitro-

Cat. No.: B14005917
CAS No.: 15473-28-6
M. Wt: 224.09 g/mol
InChI Key: BNRFBLVJDTYMDV-UHFFFAOYSA-N
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Description

Propane, 1,1,1,3-tetranitro- (C₃H₄N₄O₈) is a nitroalkane derivative with four nitro (-NO₂) groups attached to the propane backbone. The compound’s nitro groups confer high energy density and reactivity, making it relevant for comparison with other nitro- and halogenated propanes.

Properties

CAS No.

15473-28-6

Molecular Formula

C3H4N4O8

Molecular Weight

224.09 g/mol

IUPAC Name

1,1,1,3-tetranitropropane

InChI

InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2

InChI Key

BNRFBLVJDTYMDV-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Tetraalkoxypropane Intermediates

A prominent route to nitrated propane derivatives involves the preparation of tetraalkoxypropane intermediates, which can subsequently be converted into tetranitro derivatives. According to a patent (US20060183948A1), 1,1,3,3-tetraalkoxypropane compounds are synthesized by the acid-catalyzed reaction of orthoformic acid esters with vinyl ethers under controlled temperature conditions. For example:

  • Reaction Setup : A four-necked flask equipped with a thermometer and stirrer is charged with trimethyl orthoformate (1 mol) and a catalytic amount of anhydrous iron(III) chloride (0.002 mol).
  • Addition of Vinyl Ether : Isopropyl vinyl ether (0.95 mol) is added slowly over 5 hours at low temperature (2°C to 35°C), followed by aging the mixture.
  • Isolation : The reaction mixture is then neutralized with sodium carbonate, filtered, and distilled under vacuum to isolate the tetraalkoxypropane derivatives with yields around 66-70%.

This method produces intermediates like 1,1,3,3-tetramethoxypropane, which serve as precursors for nitration steps leading to Propane, 1,1,1,3-tetranitro- derivatives.

Conversion of Tetraalkoxypropane to Tetranitropropane

The tetraalkoxypropane intermediates can be subjected to nitration using strong nitrating agents such as nitric acid or mixed acid systems. One documented approach involves:

  • Hydrolysis and Nitration : The tetraalkoxypropane is hydrolyzed under acidic conditions to form a reactive intermediate, which is then nitrated.
  • Reaction Conditions : Concentrated hydrochloric acid and aminoguanidine bicarbonate are used to facilitate the conversion, with the reaction mixture heated to 80°C and stirred for several hours.
  • Yield and Purification : The nitrated product precipitates as a light yellow solid, which is filtered and dried, yielding Propane, 1,1,1,3-tetranitro- in approximately 70% yield.

Alternative Nitration via Dinitramine Precursors

Research literature describes alternative synthetic routes involving dinitramine intermediates. For example, 1,3-dinitrohexahydropyrimidine derivatives can be nitrated or transformed under acidic formaldehyde conditions to yield nitrated propane derivatives. Slow addition of dinitramine solutions to acidic media favors the formation of ether-linked dinitramines, which are precursors to tetranitropropane compounds.

  • The nitration step is carefully controlled to avoid side reactions and impurities.
  • Typical yields reported are high (around 89%) with appropriate work-up procedures involving ice quenching and vacuum filtration.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Intermediate/Product Yield (%) Notes
1 Trimethyl orthoformate + vinyl ether FeCl₃ catalyst, low temp (2-35°C), 5 hr addition 1,1,3,3-Tetraalkoxypropane 66-70 Vacuum distillation, sodium carbonate neutralization
2 Tetraalkoxypropane HCl, aminoguanidine bicarbonate, 80°C, 3 hr Propane, 1,1,1,3-tetranitro- ~70 Precipitation, filtration, drying
3 Dinitramine derivatives Acidic formaldehyde solution, slow addition Ether-linked dinitramine intermediates 89 Controlled addition, ice quenching

Research Findings and Discussion

  • The preparation of Propane, 1,1,1,3-tetranitro- is highly dependent on the quality and purity of intermediates such as tetraalkoxypropanes.
  • Catalysis by anhydrous iron(III) chloride is crucial for the efficient formation of tetraalkoxypropane intermediates.
  • Temperature control during vinyl ether addition and nitration steps significantly affects yield and purity.
  • The nitration step using aminoguanidine bicarbonate and hydrochloric acid provides a high yield of the tetranitro compound with minimal by-products.
  • Alternative routes via dinitramine intermediates offer high yields but require careful control of addition rates and reaction conditions to avoid impurities.

Chemical Reactions Analysis

Direct Nitration

  • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst .

  • Conditions : Temperatures <50°C to prevent decomposition.

  • Mechanism : Sequential substitution of hydrogen atoms by nitro groups (-NO₂) via electrophilic nitration.

C3H8+4HNO3H2SO4C3H4(NO2)4+4H2O\text{C}_3\text{H}_8+4\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_3\text{H}_4(\text{NO}_2)_4+4\text{H}_2\text{O}

Indirect Routes

  • Precursor Utilization : Derived from 1,1-dinitroethane through persulfate-mediated nitration .

  • Byproduct Management : Urea is added to neutralize excess nitrous acid (HNO₂) during synthesis .

Decomposition Reactions

The compound exhibits rapid exothermic decomposition under thermal or mechanical stress, releasing gases and energy:

Primary Decomposition Pathway

C3H4(NO2)43CO2+2N2+2H2O+Energy\text{C}_3\text{H}_4(\text{NO}_2)_4\rightarrow 3\text{CO}_2+2\text{N}_2+2\text{H}_2\text{O}+\text{Energy}

  • Products : Dominated by CO₂, N₂, and H₂O, with trace amounts of NO, H₂, and NH₃ .

  • Kinetics : High detonation velocity (~5,400 m/s at 1.0 g/cm³ density) due to rapid nitro group cleavage .

Thermal Stability

  • Onset Temperature : Decomposition begins at ~170°C.

  • Catalytic Effects : H₂O accelerates CO₂ and N₂ formation during thermal runaway .

Table 1 : Decomposition Products and Conditions

ParameterValue/ObservationSource
Detonation Velocity5,400–5,900 m/s
Major ProductsCO₂, N₂, H₂O
Minor ByproductsNO, NH₃, H₂
Activation Energy (C–NO₂)~40 kcal/mol

Reactivity with Bases

Propane, 1,1,1,3-tetranitro- undergoes distinct reactions in basic environments:

Anion Formation

  • Mechanism : Deprotonation generates the 1,1-dinitroethane anion :

C3H4(NO2)4+OHC3H3(NO2)4+H2O\text{C}_3\text{H}_4(\text{NO}_2)_4+\text{OH}^-\rightarrow \text{C}_3\text{H}_3(\text{NO}_2)_4^-+\text{H}_2\text{O}

Elimination Reactions

  • Intermediate : Base-induced elimination of HNO₂ forms 1,1-dinitroethylene .

  • Subsequent Reactions : The ethylene intermediate reacts with nucleophiles (e.g., KOEt) to yield ethers (80% yield) .

Comparative Analysis with PETN

Propane, 1,1,1,3-tetranitro- shares structural similarities with pentaerythritol tetranitrate (PETN, C₅H₈N₄O₁₂):

Table 2 : Key Differences in Reactivity

PropertyPropane, 1,1,1,3-tetranitro-PETN
Oxygen Balance-34%-10%
Thermal Stability (°C)170 (decomposition)185 (melting)
Dominant DecompositionC–NO₂ cleavageO–NO₂ homolysis
Detonation Velocity (m/s)~5,4008,300
  • Oxygen Balance : Lower oxygen content in propane tetranitro- results in CO and H₂ byproducts during decomposition .

  • Sensitivity : Reduced mechanical sensitivity compared to PETN due to fewer oxygen-rich moieties .

Scientific Research Applications

Propane,1,1,1,3-tetranitro- has several scientific research applications:

    Chemistry: It is studied for its potential use as a high-energy material in explosives and propellants.

    Medicine: The compound’s reactivity is being investigated for potential therapeutic uses, although its high energy content poses challenges.

    Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which Propane,1,1,1,3-tetranitro- exerts its effects involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas, carbon dioxide, and water. This energy release is harnessed in applications such as explosives and propellants. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,1,1,3-Tetranitropropane C₃H₄N₄O₈ ~244.08* High-energy material, reactive
1,1,1,3-Tetrachloropropane C₃H₄Cl₄ 181.87 Industrial intermediate
HMX C₄H₈N₈O₈ 296.16 Explosive (detonation velocity ~9,100 m/s)
1,1,1,3,3-Pentafluoropropane C₃H₃F₅ 134.05 Refrigerant (HFC-245fa)

*Calculated based on nitro group contributions.

Table 2: Toxicity and Reactivity

Compound LD₅₀ (Oral, Rat) Reactivity with Nucleophiles
1,1,1,3-Tetranitropropane Not reported High (forms nitro derivatives)
1,1,1,3-Tetrachloropropane 490 mg/kg Low (used in synthesis)
1,2,3-Trichloropropane 320 mg/kg* Moderate (toxic intermediate)

*From analogous trichloropropane data.

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